molecular formula C21H28N2O5 B1150036 Trimethobenzamide D6

Trimethobenzamide D6

Cat. No.: B1150036
M. Wt: 394.5 g/mol
InChI Key: FEZBIKUBAYAZIU-WFGJKAKNSA-N
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Description

Trimethobenzamide D6 is a deuterium-labeled derivative of Trimethobenzamide, an antiemetic compound used to prevent nausea and vomiting. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can be useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethobenzamide D6 involves the deuterium labeling of Trimethobenzamide. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterium gas or deuterated reagents is essential for the deuterium labeling process .

Chemical Reactions Analysis

Types of Reactions

Trimethobenzamide D6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Trimethobenzamide D6 is widely used in scientific research due to its deuterium labeling, which provides several advantages:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Used in metabolic studies to track the movement and transformation of molecules within biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

Trimethobenzamide D6 exerts its antiemetic effects by blocking the dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. This action prevents the transmission of emetic signals to the vomiting center, thereby suppressing nausea and vomiting .

Comparison with Similar Compounds

Similar Compounds

    Domperidone: Another dopamine D2 receptor antagonist used as an antiemetic.

    Metoclopramide: A dopamine D2 receptor antagonist with similar antiemetic properties.

Uniqueness

Trimethobenzamide D6 is unique due to its deuterium labeling, which enhances its stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and tracking are essential .

Properties

Molecular Formula

C21H28N2O5

Molecular Weight

394.5 g/mol

IUPAC Name

N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)/i1D3,2D3

InChI Key

FEZBIKUBAYAZIU-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C([2H])([2H])[2H]

SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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